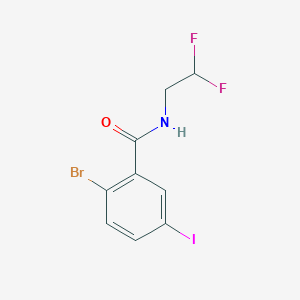

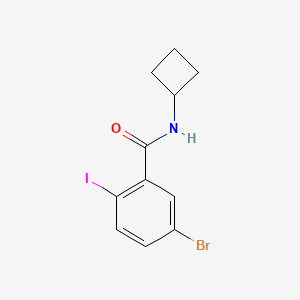

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide serves as a critical synthon in the design and synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. Research by Mmonwa and Mphahlele (2016) demonstrated the use of halogenated aniline derivatives in palladium-catalyzed cross-coupling reactions, leading to novel indole and quinazolinone structures. This methodology underscores the compound's role in generating molecular diversity through the formation of complex heterocycles, which are prevalent in many biologically active molecules (M. M. Mmonwa & M. Mphahlele, 2016).

Crystal Structure Studies

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including analogs of this compound, have been reported by Suchetan et al. (2016). These studies provide insights into the molecular conformations and interactions such as dihedral angles between benzene rings, which are essential for understanding the compound's reactivity and potential binding modes in biological systems (P. Suchetan, E. Suresha, S. Naveen, & N. Lokanath, 2016).

Nucleophilic Halodifluoromethylation

Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This reaction highlights the utility of bromo- and iodo-functionalized compounds in introducing difluoromethyl groups to aldehydes, a transformation that is valuable in the synthesis of fluorinated organic molecules, which are increasingly important in drug discovery and materials science (M. Kosobokov, V. Levin, M. Struchkova, & A. Dilman, 2014).

Propiedades

IUPAC Name |

2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2INO/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMPFXSSFDTHAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NCC(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

propylamine](/img/structure/B1381508.png)